molecular formula C22H18N2O2S B12629576 3-(Fmoc-amino)thiobenzamide

3-(Fmoc-amino)thiobenzamide

Cat. No.: B12629576
M. Wt: 374.5 g/mol
InChI Key: CSAPMKYQAVPALI-UHFFFAOYSA-N
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Description

3-(Fmoc-amino)thiobenzamide is a compound that features a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to an amino group on a thiobenzamide scaffold. This compound is of significant interest in organic synthesis, particularly in the field of peptide chemistry, due to the Fmoc group’s utility in protecting amino groups during peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Fmoc-amino)thiobenzamide typically involves the reaction of thiobenzamide with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as triethylamine. The reaction proceeds through the nucleophilic attack of the amino group on the thiobenzamide to the carbonyl carbon of Fmoc-Cl, resulting in the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(Fmoc-amino)thiobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The primary mechanism of action for 3-(Fmoc-amino)thiobenzamide in peptide synthesis involves the protection and deprotection of amino groups. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group is removed under basic conditions, revealing the free amino group for further reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Fmoc-amino)thiobenzamide is unique due to the presence of both the Fmoc-protected amino group and the thiobenzamide moiety. This combination allows for specific applications in peptide synthesis and bioconjugation that are not possible with other similar compounds .

Properties

Molecular Formula

C22H18N2O2S

Molecular Weight

374.5 g/mol

IUPAC Name

9H-fluoren-9-ylmethyl N-(3-carbamothioylphenyl)carbamate

InChI

InChI=1S/C22H18N2O2S/c23-21(27)14-6-5-7-15(12-14)24-22(25)26-13-20-18-10-3-1-8-16(18)17-9-2-4-11-19(17)20/h1-12,20H,13H2,(H2,23,27)(H,24,25)

InChI Key

CSAPMKYQAVPALI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC=CC(=C4)C(=S)N

Origin of Product

United States

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